What are the physicochemical properties of 7-Amino-5-chloro-2(3H)-benzoxazolone?
What are the physicochemical properties of 7-Amino-5-chloro-2(3H)-benzoxazolone?
An In-Depth Technical Guide to the Physicochemical Properties of 7-Amino-5-chloro-2(3H)-benzoxazolone
Introduction
7-Amino-5-chloro-2(3H)-benzoxazolone is a heterocyclic organic compound of significant interest within the field of medicinal chemistry. As a substituted benzoxazolone, it serves as a crucial synthetic intermediate, most notably in the development of novel therapeutic agents. Its structural framework is a key building block for molecules targeting the central nervous system; for instance, it is a known precursor in the synthesis of Bifeprunox, an atypical antipsychotic agent.[1][2] Understanding the fundamental physicochemical properties of this compound is paramount for its effective handling, characterization, reaction optimization, and incorporation into complex drug discovery workflows.
This guide provides a comprehensive overview of the known physicochemical characteristics of 7-Amino-5-chloro-2(3H)-benzoxazolone, grounded in available technical data. Furthermore, it outlines robust, field-proven methodologies for properties where public data is sparse, explaining the scientific rationale behind each experimental choice to ensure methodological integrity and reproducibility.
Chemical Identity and Molecular Structure
Accurate identification is the foundation of all chemical research. The essential identifiers for 7-Amino-5-chloro-2(3H)-benzoxazolone are consolidated below.
| Identifier | Value | Source |
| IUPAC Name | 7-amino-5-chloro-3H-1,3-benzoxazol-2-one | [3] |
| CAS Number | 889884-60-0 | [1][3][4] |
| Molecular Formula | C₇H₅ClN₂O₂ | [3][4][5] |
| Molecular Weight | 184.58 g/mol | [3][4][5] |
The molecule's architecture, featuring a fused bicyclic system with chloro and amino substitutions, dictates its chemical behavior and physical properties.
Caption: 2D molecular structure of 7-Amino-5-chloro-2(3H)-benzoxazolone.
Structural descriptors are vital for computational modeling and database searching.
| Descriptor | Value | Source |
| Canonical SMILES | C1=C(C=C2C(=C1N)OC(=O)N2)Cl | [3] |
| InChI | InChI=1S/C7H5ClN2O2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,9H2,(H,10,11) | [3][4] |
| InChIKey | KFRHLRRYYDOKGV-UHFFFAOYSA-N | [3] |
Core Physicochemical Properties
The following table summarizes the key experimentally determined or calculated physicochemical properties. These values are critical for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Significance & Expert Insights |
| Melting Point | > 220 °C (decomposes)[3] | The high melting point suggests strong intermolecular forces in the crystal lattice, likely due to hydrogen bonding from the amine and amide groups. The decomposition indicates thermal instability at elevated temperatures, a crucial consideration for reaction setup and long-term storage. |
| Density | 1.586 g/cm³[3] | This value is typical for a solid, poly-substituted aromatic compound and is useful for process chemistry calculations involving bulk material. |
| Calculated logP | 1.9379[3] | The positive logP value indicates a preference for a nonpolar environment over water, suggesting moderate lipophilicity. This property is a key predictor of membrane permeability and is often optimized in drug development to balance solubility and absorption. |
| Polar Surface Area (PSA) | 72.02 Ų[3] | The PSA is a measure of the surface area contributed by polar atoms. A value of 72.02 Ų is well within the range typically associated with good oral bioavailability, suggesting the molecule has the potential to cross cellular membranes. |
| Refractive Index | 1.669[3] | This optical property is useful for characterization of pure, crystalline, or liquid material and can be used as a quality control parameter. |
Solubility Profile: A Predictive and Experimental Approach
While specific, quantitative solubility data for 7-Amino-5-chloro-2(3H)-benzoxazolone is not widely published, an expert assessment of its structure allows for a strong prediction of its behavior. The molecule possesses both hydrophilic moieties (the amino group, the lactam) capable of hydrogen bonding and a lipophilic chlorophenyl ring system. This amphipathic nature suggests:
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Low solubility in nonpolar solvents (e.g., hexanes).
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Limited solubility in water.
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Good solubility in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and to a lesser extent, alcohols like methanol and ethanol.
For drug development, determining solubility in aqueous buffers is critical. The following protocol outlines a self-validating method for its determination.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method remains the gold standard for its accuracy and direct measurement of thermodynamic solubility.
Causality Statement: The goal is to determine the saturation point of the compound in a specific medium under equilibrium conditions, which best simulates its behavior in a biological or formulation context. A phosphate-buffered saline (PBS) at pH 7.4 is chosen to mimic physiological conditions.
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Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of PBS (pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This extended period ensures the system reaches thermodynamic equilibrium.
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Phase Separation: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.
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Sample Collection: Carefully collect an aliquot of the clear supernatant. Self-Validation Step: A second filtration step using a 0.22 µm syringe filter is recommended to remove any remaining particulates that could falsely elevate the measured concentration.
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Quantification: Dilute the supernatant in a suitable mobile phase and analyze the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A standard curve prepared with known concentrations of the compound is used for accurate quantification.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are non-negotiable in scientific research. The following methodologies are standard for characterizing a novel or synthesized batch of 7-Amino-5-chloro-2(3H)-benzoxazolone.
Methodology 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous information about the carbon-hydrogen framework of the molecule.
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¹H NMR (in DMSO-d₆):
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Aromatic Protons: Expect two distinct signals in the aromatic region (~6.5-7.5 ppm), each appearing as a singlet or a narrow doublet, corresponding to the two protons on the benzene ring.
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Amine Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary depending on concentration and residual water.
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Amide Proton (-NH-): A distinct singlet is anticipated, typically downfield, corresponding to the proton of the lactam ring.
-
-
¹³C NMR (in DMSO-d₆):
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Carbonyl Carbon: A signal in the downfield region (~150-170 ppm) is characteristic of the lactam C=O group.
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Aromatic Carbons: Expect seven distinct signals in the aromatic region (~100-150 ppm), corresponding to the carbons of the bicyclic system.
-
Caption: Standard workflow for NMR spectroscopic analysis.
Methodology 2: Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule.
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Expected Characteristic Absorptions:
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N-H Stretching: Two distinct sharp peaks around 3300-3500 cm⁻¹ for the primary amine (-NH₂) and a broader peak around 3100-3300 cm⁻¹ for the secondary amide (-NH-).
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C=O Stretching: A strong, sharp absorption band around 1700-1750 cm⁻¹ is characteristic of the five-membered lactam carbonyl group.
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C-Cl Stretching: A peak in the fingerprint region, typically around 600-800 cm⁻¹.
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Methodology 3: Mass Spectrometry (MS)
MS provides the exact molecular weight and information about the elemental composition.
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Expected Results (High-Resolution MS):
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Molecular Ion Peak: The analysis should reveal an accurate mass corresponding to the molecular formula C₇H₅ClN₂O₂.
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Isotopic Pattern: A critical confirmatory feature will be the presence of two peaks for the molecular ion: [M]⁺ and [M+2]⁺, in an approximate intensity ratio of 3:1, which is the characteristic isotopic signature of a molecule containing one chlorine atom.
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Stability and Handling
Given its chemical nature and intended use as a research chemical, proper storage and handling are essential to maintain its integrity.
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Storage: The compound should be stored in a refrigerator.[3] For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxidative degradation.
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Handling:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
Avoid inhalation of dust and direct contact with skin and eyes.[7][8][9]
-
Always consult the material's specific Safety Data Sheet (SDS) provided by the supplier before use for complete safety and hazard information.
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Conclusion
7-Amino-5-chloro-2(3H)-benzoxazolone is a compound with a well-defined set of physicochemical properties that make it a valuable precursor in pharmaceutical synthesis. Its moderate lipophilicity, significant polar surface area, and high melting point are defining characteristics. While comprehensive public data on all its properties is not available, established analytical protocols can be readily applied to fill these gaps. The information and methodologies presented in this guide provide a solid foundation for researchers to confidently handle, characterize, and utilize this important chemical entity in their drug discovery and development endeavors.
References
- 7-Amino-5-chloro-2(3H)-benzoxazolone | CymitQuimica.
- 7-Amino-5-chlor-2(3H)-benzoxazolon 889884-60-0 wiki - De - Guidechem.
- SAFETY D
- SAFETY D
- 7 - SAFETY D
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- 7-Amino-5-chloro-2(3H)-benzoxazolone - LGC Standards.
- 889884-60-0 | Product Name : 7-Amino-5-chloro-2(3H)
- 7-Amino-5-chloro-2(3H)
- 7-Amino-5-chloro-2(3H)-benzoxazolone Use and Manufacturing - ECHEMI.
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